An In-depth Technical Guide to the Mechanism of Action of Barnidipine Hydrochloride in Vascular Smooth Muscle
An In-depth Technical Guide to the Mechanism of Action of Barnidipine Hydrochloride in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barnidipine (B1667753) hydrochloride, a third-generation dihydropyridine (B1217469) calcium channel blocker, exerts its antihypertensive effects primarily through the potent and selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3][4] This technical guide delineates the molecular mechanism of action of barnidipine, detailing its interaction with the α1c subunit of the L-type calcium channel. The document summarizes key quantitative data on its binding affinity and potency, provides an overview of essential experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows. Barnidipine's high lipophilicity contributes to its gradual onset and long duration of action, which clinically translates to effective 24-hour blood pressure control with a low incidence of reflex tachycardia.[1][4]
Introduction
Barnidipine hydrochloride is a stereochemically pure enantiomer that demonstrates high affinity and selectivity for L-type calcium channels located in the vascular smooth muscle.[1][3] Its primary therapeutic application is in the management of essential hypertension.[4] By blocking the influx of extracellular calcium into vascular smooth muscle cells, barnidipine induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2] A distinguishing feature of barnidipine is its high lipophilicity, which influences its pharmacokinetic and pharmacodynamic profile, contributing to a slow onset and sustained action.[1] This guide provides a detailed examination of its mechanism of action at the molecular and cellular levels.
Molecular Mechanism of Action
The principal mechanism of action of barnidipine hydrochloride is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] These channels are crucial for the regulation of vascular tone.
2.1. Interaction with L-type Calcium Channels
L-type calcium channels in vascular smooth muscle are heteromultimeric proteins, with the α1c subunit forming the pore through which calcium ions pass. Dihydropyridines, including barnidipine, are known to bind to a specific receptor site on the α1c subunit. Barnidipine exhibits a high affinity for the inactivated state of the channel, a characteristic that enhances its potency in depolarized vascular smooth muscle cells.[5][6][7] This voltage-dependent action contributes to its vascular selectivity.
2.2. Signaling Pathway
The binding of barnidipine to the L-type calcium channel inhibits the influx of extracellular Ca²⁺ into the vascular smooth muscle cell. This reduction in intracellular free calcium concentration is the pivotal event leading to vasodilation. The downstream signaling cascade is as follows:
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Reduced Intracellular Calcium: The blockade of L-type calcium channels directly lowers the concentration of cytosolic Ca²⁺.
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Decreased Calmodulin Activation: With less available Ca²⁺, the formation of Ca²⁺-Calmodulin complexes is reduced.
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Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-Calmodulin complex is a necessary activator of MLCK. Reduced complex formation leads to decreased MLCK activity.
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Reduced Myosin Light Chain Phosphorylation: With lower MLCK activity, the phosphorylation of the regulatory light chain of myosin is diminished.
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Inhibition of Cross-Bridge Cycling: The dephosphorylated myosin light chain prevents the interaction of myosin heads with actin filaments.
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Vascular Smooth Muscle Relaxation: The inhibition of actin-myosin cross-bridge cycling results in the relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.
Quantitative Data
The potency and affinity of barnidipine for L-type calcium channels have been quantified in various experimental models.
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference |
| Binding Affinity (Ki) | |||||
| Ki for [³H]nitrendipine binding sites | 0.21 nM | [8][9] | |||
| Potency (EC50/IC50) | |||||
| EC50 (L-type Ca²⁺ current) | 80 nM | Rat | Ventricular Cardiomyocytes | Holding potential: -80 mV | [5][6] |
| EC50 (L-type Ca²⁺ current) | 6 nM | Rat | Ventricular Cardiomyocytes | Holding potential: -40 mV | [5][6] |
| IC50 (Aortic ring relaxation) | Similar to A7r5 cells | Rat | Aortic Rings | Depolarizing conditions | [7] |
| IC50 (L-type Ca²⁺ current) | Similar to aortic rings | Rat | A7r5 Vascular Smooth Muscle Cells | Depolarizing conditions | [7] |
| Dissociation Constant (Kd) | |||||
| Apparent Kd (inactivated state) | 4 nM | Rat | Ventricular Cardiomyocytes | [5] | |
| Apparent Kd (resting state) | 74 nM | Rat | Ventricular Cardiomyocytes | [5] |
Experimental Protocols
The characterization of barnidipine's mechanism of action relies on several key in vitro experimental techniques.
4.1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.
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Objective: To quantify the inhibitory effect of barnidipine on L-type Ca²⁺ currents.
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Methodology:
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Cell Preparation: Vascular smooth muscle cells (e.g., A7r5 cell line or freshly dissociated from arteries) are cultured on glass coverslips.
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Recording Setup: A glass micropipette filled with an internal solution is pressed against a single cell to form a high-resistance (gigaohm) seal. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.
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Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV) to keep the channels in a resting state. Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type Ca²⁺ channels, and the resulting inward Ca²⁺ current is recorded.
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Drug Application: Barnidipine is applied to the bath solution at varying concentrations. The effect on the Ca²⁺ current is measured at different holding potentials (e.g., -80 mV and -40 mV) to assess voltage-dependency.
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Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. Concentration-response curves are generated to calculate the EC50 value.
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References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-dependent effects of barnidipine in rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
